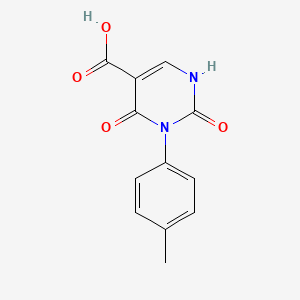

2,4-Dioxo-3-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Description

Properties

IUPAC Name |

3-(4-methylphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4/c1-7-2-4-8(5-3-7)14-10(15)9(11(16)17)6-13-12(14)18/h2-6H,1H3,(H,13,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKHGVCMKQENJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,4-Dioxo-3-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of p-toluidine with ethyl acetoacetate in the presence of urea. The reaction typically proceeds under reflux conditions in an ethanol solvent, yielding the desired product after purification.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2,4-Dioxo-3-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

Substitution: The p-tolyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration.

Scientific Research Applications

Biological Activities

Research indicates that 2,4-dioxo-3-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid exhibits various biological activities:

- Antimicrobial Activity : Similar compounds have shown effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antibacterial agents.

- Anti-inflammatory Properties : The compound may interact with specific enzymes or receptors involved in inflammatory pathways.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several tetrahydropyrimidine derivatives, including this compound. The results demonstrated significant inhibition against common bacterial strains using the disc diffusion method. The compound's structure facilitated interactions with bacterial cell membranes, leading to increased permeability and subsequent cell lysis.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies indicated that the compound could effectively bind to active sites of enzymes involved in metabolic pathways related to inflammation and infection.

Mechanism of Action

The mechanism of action of 2,4-Dioxo-3-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can result in the disruption of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Research Findings and Trends

Electron-Donating Groups Enhance Bioactivity : The p-tolyl group’s methyl substituent improves hydrophobic interactions in enzyme binding pockets, as seen in HIV integrase inhibitors .

Carboxylic Acid vs. Ester Trade-offs : While carboxylic acids enhance binding affinity, esters (e.g., ethyl or methyl) improve bioavailability and membrane permeability .

Thioxo vs. Dioxo Moieties : Thioxo derivatives excel in antioxidant applications, whereas dioxo analogs are more effective in enzyme inhibition .

Biological Activity

2,4-Dioxo-3-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . It features a tetrahydropyrimidine ring with two carbonyl groups and a carboxylic acid moiety. The presence of the p-tolyl group enhances its lipophilicity and may influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have shown that derivatives of tetrahydropyrimidines exhibit antimicrobial properties. The compound's structure allows it to interact with microbial membranes and inhibit growth .

- Anticancer Potential : Research indicates that certain pyrimidine derivatives can induce apoptosis in cancer cells. The compound may activate specific pathways that lead to cell cycle arrest and programmed cell death .

- Enzyme Inhibition : The compound has been noted for its ability to inhibit various enzymes involved in metabolic pathways. This inhibition can disrupt cellular processes in pathogenic organisms or cancer cells .

Biological Activity Data

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits bacterial growth | |

| Anticancer | Induces apoptosis in cancer cells | |

| Enzyme inhibition | Blocks metabolic enzymes |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various tetrahydropyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound showed significant inhibitory effects on Staphylococcus aureus and Escherichia coli.

- Cancer Cell Line Studies : In vitro studies using human breast cancer cell lines demonstrated that the compound induced apoptosis through mitochondrial pathways. Flow cytometry analysis revealed an increase in Annexin V-positive cells after treatment with the compound, indicating early apoptotic changes.

- Enzyme Interaction Studies : Research focused on the inhibition of dihydrofolate reductase (DHFR) by this compound showed promising results. Kinetic studies suggested that it acts as a competitive inhibitor, which could be beneficial in the development of antimalarial drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.